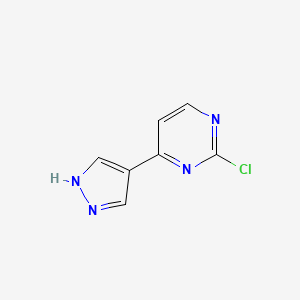

2-chloro-4-(1H-pyrazol-4-yl)pyrimidine

Description

Properties

IUPAC Name |

2-chloro-4-(1H-pyrazol-4-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-7-9-2-1-6(12-7)5-3-10-11-4-5/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVWDSGUKDHRBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C2=CNN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657961 | |

| Record name | 2-Chloro-4-(1H-pyrazol-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206679-17-5 | |

| Record name | 2-Chloro-4-(1H-pyrazol-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4 1h Pyrazol 4 Yl Pyrimidine and Its Analogues

Direct Synthesis Routes to the 2-Chloro-4-(1H-pyrazol-4-yl)pyrimidine Core Structure

Direct methods for assembling the this compound scaffold focus on creating the C-C or C-N bond between the pyrazole (B372694) and pyrimidine (B1678525) rings in a highly controlled manner.

Palladium catalysis offers powerful tools for forming carbon-carbon and carbon-nitrogen bonds, which are essential for constructing complex heterocyclic systems. nih.gov These reactions are valued for their functional group tolerance and broad substrate scope. wikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C-C bonds. rsc.orgnih.gov In the context of pyrazolylpyrimidine synthesis, this reaction typically involves the coupling of a dihalopyrimidine with a pyrazolyl boronic acid or its corresponding ester. A significant challenge in using substrates like 2,4-dichloropyrimidine (B19661) is controlling the regioselectivity of the coupling.

Research has demonstrated that the Suzuki-Miyaura coupling on 2,4-dichloropyrimidine can be highly regioselective for the C-4 position. mdpi.comsemanticscholar.org This selectivity is attributed to the higher electrophilicity and greater LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C-4 position compared to the C-2 position. wuxiapptec.comstackexchange.com By carefully selecting the catalyst, base, and solvent, the reaction can be directed to produce the desired 4-substituted-2-chloropyrimidine intermediate. For instance, studies using tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as a catalyst have shown excellent yields for C-4 arylation of 2,4-dichloropyrimidine, leaving the C-2 chlorine atom intact for subsequent modifications. mdpi.comsemanticscholar.org Microwave-assisted protocols have been developed to accelerate these reactions, often achieving high yields in minutes with very low catalyst loadings. mdpi.comsemanticscholar.org While many examples focus on aryl and other heteroaryl boronic acids, the methodology is applicable to pyrazolyl boronic acids for the direct synthesis of the target scaffold.

| Boronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Yield of C4-Product | Citation |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C, 12 h | 82% | semanticscholar.org |

| Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Isopropanol/H₂O | 140 °C, 15 min (MW) | 95% | mdpi.com |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Isopropanol/H₂O | 140 °C, 15 min (MW) | 97% | mdpi.com |

| Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Isopropanol/H₂O | 140 °C, 15 min (MW) | 87% | mdpi.com |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org While not typically used to construct the pyrazole ring onto the pyrimidine core (which is usually achieved via N-H activation), it is a critical tool for synthesizing analogues by modifying the pyrimidine scaffold. For example, starting from a 2,4-dihalopyrimidine, an aminopyrazole could be coupled to form the desired C-N link. The reaction's utility is highlighted in the synthesis of N-arylpyrimidin-2-amines, where various aminopyrimidines are coupled with aryl halides. nih.gov

In the synthesis of complex pyrazolylpyrimidines, this reaction can be employed to introduce amino substituents at specific positions. For instance, after the initial formation of a 2-chloro-4-(pyrazol-yl)pyrimidine, the remaining chlorine at C-2 could potentially be substituted using a Buchwald-Hartwig amination, although direct SNAr is more common. More strategically, this coupling is used to build complex amine-containing pyrazole fragments before their attachment to the pyrimidine ring or to functionalize a pre-existing pyrazolylpyrimidine core. nih.gov The choice of palladium catalyst and phosphine (B1218219) ligand (e.g., BINAP, Xantphos) is crucial for achieving high yields and accommodating a wide range of amine and aryl halide substrates. wikipedia.orgnih.gov

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used method for functionalizing electron-deficient heterocyclic rings like pyrimidine. nih.govyoutube.com The reaction involves the attack of a nucleophile on the ring, formation of a stabilized anionic intermediate (a Meisenheimer complex), and subsequent departure of a leaving group, typically a halide. stackexchange.com

For the synthesis of this compound, the most direct SNAr approach involves the reaction of 2,4-dichloropyrimidine with a pyrazole nucleophile. A key consideration in this reaction is the regioselectivity of the substitution. Generally, the C-4 position of 2,4-dichloropyrimidine is more susceptible to nucleophilic attack than the C-2 position. wuxiapptec.comstackexchange.com However, reaction conditions and the substitution pattern on the pyrimidine ring can influence the outcome. For example, the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) with 1H-pyrazole in the presence of a base yields a 1:1 mixture of the 4-pyrazolyl and 2-pyrazolyl isomers, which require chromatographic separation. nih.gov

| Pyrimidine Substrate | Nucleophile | Base | Solvent | Product(s) and Ratio | Citation |

|---|---|---|---|---|---|

| 2,4-dichloro-5-(trifluoromethyl)pyrimidine | 1H-pyrazole | K₂CO₃ | DMAc | 1:1 mixture of 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine and 4-chloro-2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine | nih.gov |

| 2,4-dichlorothieno[3,2-d]pyrimidine | pyrazole | K₂CO₃ | DMF | 2-chloro-4-(1H-pyrazol-1-yl)thieno[3,2-d]pyrimidine |

To overcome challenges with regioselectivity and to enable more controlled, sequential functionalization, alternative leaving groups can be employed. The methylsulfonyl (–SO₂Me) group is an excellent leaving group in SNAr reactions and can be used to direct substitution specifically to the C-2 position. researchgate.netsunderland.ac.uk A robust, large-scale synthesis of a key analogue, 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, utilizes this strategy. sunderland.ac.ukacs.org

The synthesis starts with 4-chloro-2-(methylthio)pyrimidine, which is oxidized to the corresponding 4-chloro-2-(methylsulfonyl)pyrimidine. sunderland.ac.uk The highly activated sulfonyl group at C-2 is then selectively displaced by an aminopyrazole derivative under basic conditions. sunderland.ac.ukacs.org This approach provides excellent control, allowing the C-4 chloro substituent to be preserved for further synthetic transformations while ensuring the pyrazolyl-amino moiety is introduced exclusively at C-2. Density functional theory (DFT) calculations have been used to understand the reactivity and selectivity observed in these sulfone displacement reactions. sunderland.ac.ukacs.org

| Pyrimidine Substrate | Nucleophile | Base | Solvent | Product | Citation |

|---|---|---|---|---|---|

| 4-chloro-2-(methylsulfonyl)pyrimidine | N-(1-methyl-1H-pyrazol-4-yl)formamide | Basic conditions | Not specified | 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (after in situ hydrolysis) | sunderland.ac.ukacs.org |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Anilines | Weak bases | Not specified | Selective displacement of chloride | researchgate.net |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Deprotonated anilines | Not specified | Not specified | Selective displacement of sulfone | researchgate.net |

Controlling the regioselectivity of SNAr reactions on di- or polyhalogenated pyrimidines is crucial for efficient synthesis. nih.gov As noted, the C-4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophiles than the C-2 position. wuxiapptec.comstackexchange.com This inherent selectivity is often exploited to first install a substituent at C-4, followed by a separate reaction to functionalize C-2.

However, this selectivity can be highly sensitive to other substituents on the pyrimidine ring. wuxiapptec.com The presence of a strong electron-donating group (e.g., -OMe, -NHMe) at the C-6 position can reverse the selectivity, making the C-2 position the preferred site for nucleophilic attack. wuxiapptec.com Conversely, electron-withdrawing groups at C-5 tend to enhance the natural C-4 selectivity. nih.govresearchgate.net A particularly interesting strategy involves the use of tertiary amines as nucleophiles, which have been shown to exhibit excellent and unusual C-2 selectivity on 5-substituted-2,4-dichloropyrimidines, a reversal of the typical outcome seen with primary or secondary amines. nih.govresearchgate.net These predictable electronic and steric effects allow for the development of regioselective strategies to access specific isomers of substituted pyrimidines that would be difficult to obtain otherwise. researchgate.net

Cyclization Reactions for Pyrazole Ring Formation on Pyrimidine Precursors

The construction of the pyrazole ring directly onto a pyrimidine core is a key strategy for synthesizing pyrazolyl-pyrimidines. This approach typically involves the reaction of a pyrimidine-hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

A representative method involves the reaction of a hydrazinyl-pyrimidine with a β-dicarbonyl compound like acetylacetone (B45752). For instance, 4-chloro-2-hydrazino-6-methylpyrimidine can be condensed with acetylacetone in ethanol (B145695) under reflux to yield the corresponding pyrazole derivative. heteroletters.org This reaction is a classic example of the Knorr pyrazole synthesis, a widely utilized method for forming pyrazole rings. nih.gov The fundamental mechanism involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring. nih.govmdpi.com

The general applicability of this reaction is broad, allowing for the synthesis of a wide array of substituted pyrazoles. mdpi.com Variations of this approach can utilize different 1,3-dielectrophiles to introduce various substituents onto the newly formed pyrazole ring.

Table 1: Example of Pyrazole Ring Formation on a Pyrimidine Precursor

| Pyrimidine Precursor | Reagent | Product |

|---|

Note: The table demonstrates a related synthesis to illustrate the cyclization principle.

Synthesis of Substituted this compound Derivatives

The functionalization of the core this compound structure is crucial for modulating its chemical and biological properties. Substituents can be introduced on either the pyrimidine or the pyrazole ring.

Introduction of Substituents on the Pyrimidine Ring (e.g., 5-fluoro-pyrimidine)

Introducing substituents onto the pyrimidine ring is commonly achieved by starting with a pre-substituted pyrimidine precursor. For example, the synthesis of derivatives with a substituent at the 5-position of the pyrimidine ring often starts with a corresponding 2,4-dichloro-5-substituted-pyrimidine.

A notable example is the synthesis of 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. The reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with 1H-pyrazole in the presence of potassium carbonate yields a mixture of two structural isomers: the desired 2-chloro-4-(1H-pyrazol-1-yl) and the 4-chloro-2-(1H-pyrazol-1-yl) isomers, which can be separated by chromatography. nih.govnih.gov This highlights a common challenge in such syntheses: controlling the regioselectivity of the nucleophilic substitution.

For the specific introduction of a fluorine atom, a synthesis of 5-fluoro-4-aminopyrimidines has been developed using potassium (Z)-2-cyano-2-fluoroethenolate and various amidines. beilstein-journals.org This method provides a route to fluorinated pyrimidine cores that could subsequently be used to build the target molecule. The incorporation of fluorine is of significant interest in medicinal chemistry as it can alter properties like metabolic stability and binding affinity. olemiss.edu

Table 2: Synthesis of a 5-Substituted Pyrimidine Derivative

| Starting Material | Reagent | Product | Isomeric Byproduct |

|---|

Derivatization of the Pyrazole Moiety (e.g., 1-methyl-1H-pyrazole, 3-iodo-1-isopropyl-1H-pyrazole)

Modifying the pyrazole moiety is another key strategy for creating analogues. This can be accomplished by using a pre-substituted pyrazole in the coupling reaction with the pyrimidine core.

For instance, the synthesis of 2-chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine involves the chlorination of 4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-ol using a chlorinating agent like phosphorus oxychloride. chemicalbook.com The starting pyrazolyl-pyrimidinol is assembled from the appropriately substituted pyrazole. This specific derivative is an intermediate in the synthesis of the drug encorafenib. chemicalbook.com

Similarly, the synthesis of aminopyrimidine derivatives has been achieved using substituted pyrazoles like 1-methyl-1H-pyrazol-4-amine. acs.org While the final product in this case was an amine, the initial steps involved coupling the substituted pyrazole with a pyrimidine ring, demonstrating the general principle of using functionalized pyrazoles to build complexity. acs.org These syntheses often require careful optimization to achieve the desired regioselectivity and yield. nih.gov

Table 3: Examples of Pyrazole Moiety Derivatization

| Pyrimidine Precursor | Substituted Pyrazole Derivative | Final Product |

|---|---|---|

| 4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-ol | (Used to create precursor) | 2-chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine chemicalbook.com |

*Note: This represents a closely related structure where the 2-chloro group is replaced by an amine in the final step.

Advanced and Scalable Synthetic Approaches

The development of efficient, cost-effective, and scalable syntheses is critical for the practical application of this compound and its analogues, particularly for pharmaceutical manufacturing.

One advanced approach involves a sulfone displacement strategy. For a related compound, 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, a scalable route was developed starting with the oxidation of 4-chloro-2-(methylthio)pyrimidine to the more reactive 4-chloro-2-(methylsulfonyl)pyrimidine. acs.org This sulfonyl intermediate then undergoes a more efficient displacement with the aminopyrazole. This method circumvents issues of poor selectivity and the high cost associated with palladium catalysis found in earlier routes. acs.org

These advanced syntheses often employ strategic use of protecting groups and activating groups to control reactivity and selectivity, ultimately leading to more robust and economically viable manufacturing processes.

Derivatization and Post Synthetic Functionalization Strategies

Chemical Transformations at the Pyrimidine (B1678525) C-2 Position

The chlorine atom at the C-2 position of the pyrimidine ring is the most activated site for nucleophilic substitution and cross-coupling reactions, primarily due to the electron-withdrawing effects of the adjacent nitrogen atoms. This facilitates a wide range of chemical transformations for structural diversification.

The replacement of the C-2 chlorine with various amines is a widely used strategy to synthesize libraries of compounds for biological screening. This transformation is typically achieved through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed Buchwald-Hartwig amination reactions.

Nucleophilic aromatic substitution (SNAr) is a common method for the amination of 2-chloropyrimidines. The reaction involves the direct displacement of the chloride by an amine nucleophile. The reactivity of the C-2 position is enhanced by the electron-deficient nature of the pyrimidine ring. These reactions can be carried out with a variety of primary and secondary amines, including anilines and alkylamines, often under thermal or microwave conditions to achieve good yields bohrium.com.

A more modern and versatile approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method offers a broader substrate scope and generally proceeds under milder conditions than traditional SNAr. For instance, 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidines have been successfully coupled with various aminopyrazoles and other aminoheterocycles. These reactions typically employ a palladium catalyst, such as Pd2(dba)3, in combination with a suitable phosphine (B1218219) ligand and a base to furnish the desired 2-amino-4-(1H-pyrazol-4-yl)pyrimidine derivatives in good yields nih.gov. This strategy has been instrumental in the development of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as potent cyclin-dependent kinase 2 (CDK2) inhibitors nih.gov.

Table 1: Examples of Amination Reactions at the C-2 Position

| Starting Material | Amine Reagent | Reaction Type | Product | Significance |

|---|---|---|---|---|

| 2-chloro-4,6-dimethylpyrimidine | Substituted Anilines | SNAr (Microwave) | 2-Anilinopyrimidines | Synthesis of potentially bioactive compounds bohrium.com. |

| 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidines | Aminopyrazoles | Buchwald-Hartwig Amination | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Development of CDK2 inhibitors for cancer therapy nih.gov. |

Beyond amination, the C-2 chloride serves as a versatile handle for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions, including Suzuki, Sonogashira, and Heck couplings, are fundamental for introducing aryl, heteroaryl, alkynyl, and alkenyl moieties, significantly expanding the chemical space around the scaffold.

The Suzuki-Miyaura coupling reaction, which couples organoboron compounds with organic halides, is a powerful tool for introducing aryl and heteroaryl groups at the C-2 position. While the C-4 position of dichloropyrimidines is often more reactive in Suzuki couplings, selective reaction at the C-2 position can be achieved, sometimes by performing the reaction at higher temperatures after an initial coupling at C-4 acs.orgnih.gov. The choice of catalyst, ligand, and reaction conditions is crucial for controlling regioselectivity orientjchem.org.

The Sonogashira coupling allows for the introduction of alkyne functionalities by reacting the C-2 chloride with a terminal alkyne in the presence of palladium and copper co-catalysts researchgate.netresearchgate.net. This reaction is valuable for creating rigid, linear extensions from the pyrimidine core, which can be used to probe binding pockets in biological targets. The reactivity order for halides in Sonogashira coupling is typically I > Br > Cl, meaning that reactions with 2-chloropyrimidines may require more forcing conditions or highly active catalyst systems researchgate.net.

The Heck reaction involves the coupling of the C-2 chloride with an alkene to form a substituted alkene researchgate.netresearchgate.net. This reaction provides a means to introduce vinyl groups, which can serve as versatile intermediates for further functionalization or as key pharmacophoric elements.

Table 2: Overview of C-2 Position Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid or Ester | C(sp2)-C(sp2) | Pd(0) catalyst (e.g., Pd(PPh3)4), Base |

| Sonogashira | Terminal Alkyne | C(sp2)-C(sp) | Pd(0) catalyst, Cu(I) co-catalyst, Base |

| Heck | Alkene | C(sp2)-C(sp2) | Pd(0) or Pd(II) catalyst, Base |

Chemical Transformations at the Pyrimidine C-4 Position

While the C-4 position is defined by the pyrazolyl group in the parent scaffold, modifications to this moiety are crucial for fine-tuning biological activity and exploring SAR. These modifications can involve altering the substituents on the pyrazole (B372694) ring itself or, in some synthetic strategies, varying the pyrazole that is initially coupled to the pyrimidine core.

For kinase inhibitors, SAR studies have shown that the substitution pattern on the pyrazole ring significantly impacts potency and selectivity nih.govresearchgate.netmdpi.com. For example, in the development of pyrazolo[1,5-a]pyrimidine-based Trk kinase inhibitors, various groups were substituted at different positions of the pyrazole ring to optimize activity mdpi.com. Direct functionalization of the pyrazole ring after its attachment to the pyrimidine can be achieved through transition-metal-catalyzed C-H functionalization, which allows for the introduction of new C-C and C-heteroatom bonds without the need for pre-functionalized pyrazoles bohrium.comnih.gov. This strategy offers a direct route to novel analogues for SAR exploration.

Furthermore, skeletal editing provides an innovative approach where a pyrimidine ring can be converted into a pyrazole ring. This allows for the use of the pyrimidine as a directing group for C-H functionalization, followed by a scaffold hop to the corresponding pyrazole, enabling access to diversified pyrazole structures that would be difficult to synthesize otherwise nih.govescholarship.org.

Functionalization at Other Positions of the Pyrimidine-Pyrazole Scaffold (e.g., Pyrimidine C-5)

Functionalization at the C-5 position of the pyrimidine ring offers another avenue for structural diversification. This position is generally less reactive than C-2 and C-4 towards nucleophilic attack but can be modified through other means, such as electrophilic halogenation.

Halogenation at the C-5 position of pyrimidines can be accomplished using reagents like N-halosuccinimides (NBS, NCS, NIS) nih.govelsevierpure.com. The resulting 5-halo-pyrimidine derivatives are valuable intermediates for subsequent cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position. For example, a 5-bromo substituent can be introduced and then used in Suzuki or Sonogashira reactions to further elaborate the scaffold. A deconstruction-reconstruction strategy has also been reported where the pyrimidine ring is opened and then re-closed, a process that allows for the introduction of a chlorine atom at the 5-position using N-chlorosuccinimide on an intermediate acs.org.

Development of Compound Libraries Based on the 2-Chloro-4-(1H-pyrazol-4-yl)pyrimidine Scaffold

The this compound scaffold is an excellent starting point for the construction of compound libraries for high-throughput screening. Its derivatization potential at multiple positions allows for the application of diversity-oriented synthesis (DOS) and combinatorial chemistry techniques cam.ac.uknih.govcam.ac.uk.

Libraries can be generated by reacting the C-2 chloride with a diverse set of amines (for amination) or boronic acids (for Suzuki coupling) in a parallel or split-and-pool synthesis format youtube.comyoutube.com. For instance, the parallel solution-phase synthesis of over 2200 pyrazolo[1,5-a]pyrimidine carboxamides has been successfully accomplished, demonstrating the feasibility of creating large libraries from such scaffolds nih.gov. Similarly, DNA-encoded libraries have been synthesized based on a pyrazolopyrimidine scaffold, where a core structure is coupled to a variety of building blocks to generate a vast number of unique compounds for affinity-based screening rsc.org. These approaches enable the rapid exploration of chemical space to identify novel hits and optimize lead compounds for various therapeutic targets nih.gov.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic structure and reactivity of molecules. These methods are fundamental in predicting chemical behavior without the need for empirical data.

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules. For pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to 2-chloro-4-(1H-pyrazol-4-yl)pyrimidine, DFT calculations, often using the B3LYP functional with a 6-31G** basis set, have been employed to investigate their molecular geometry and electronic properties. nih.gov Such studies are vital for understanding the distribution of electrons within the molecule, which dictates its reactivity. nih.gov The calculated physicochemical parameters from these studies help in predicting how the molecule will interact with its environment. nih.gov The presence of the chlorine atom and the pyrimidine (B1678525) ring generally creates an electron-deficient character, making the scaffold susceptible to nucleophilic substitution, a key reaction for creating libraries of new compounds.

In related pyrazole (B372694), pyridine, and pyrimidine derivatives, DFT has been used to design and study potential antitumor candidates. nih.gov The theoretical analysis of these scaffolds provides insights into their reactivity and helps in the rational design of molecules targeting specific biological receptors. nih.gov

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and its electronic transitions. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap typically signifies higher chemical reactivity and the possibility of intramolecular charge transfer. nih.govirjweb.com

For pyrazolo[3,4-d]pyrimidine derivatives, the computed HOMO-LUMO energy demonstrates that charge exchange occurs within the molecule. nih.gov The relatively small energy gap calculated for these types of molecules indicates their reactive nature. nih.gov In a typical analysis, the HOMO is located on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. This separation facilitates charge transfer, a property that can be crucial for biological activity. irjweb.com

Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. chemrxiv.org The MEP map illustrates the electrostatic potential on the molecule's surface, where red areas indicate regions of negative potential (electron-rich) that are susceptible to electrophilic attack, and blue areas denote positive potential (electron-poor) which are prone to nucleophilic attack. chemrxiv.orgresearchgate.net

For pyrazolo[3,4-d]pyrimidine systems, MEP analysis reveals that the nitrogen atoms are typically the most electron-rich sites, making them likely points of interaction for hydrogen bonding. researchgate.net Conversely, the regions near hydrogen atoms are electron-poor. researchgate.net This understanding of electrostatic potential is critical in drug design, as it helps to optimize interactions between a ligand and its biological target. rsc.org For instance, MEP-guided design has been successfully used to optimize pyrazolo-pyrimidine inhibitors of enzymes like 11β-HSD1. rsc.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are indispensable in modern drug discovery, allowing for the design of novel ligands and the prediction of their interactions with biological targets.

The this compound scaffold is a versatile starting point for developing inhibitors of various enzymes, particularly protein kinases. A common strategy in ligand design involves replacing the chlorine atom at the C2 position of the pyrimidine ring with different chemical groups to improve binding affinity and selectivity. nih.gov

This scaffold has been identified as a key component in the development of inhibitors for several kinases. For example, derivatives have been designed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle. nih.govrsc.org Bioisosteric replacement strategies, where one part of the molecule is replaced with a chemically similar group, have been employed to discover new chemotypes of CDK2 inhibitors with improved potency. nih.gov Similarly, derivatives of this core structure have been investigated as inhibitors for Leucine-rich repeat kinase 2 (LRRK2), a target in Parkinson's disease. acs.orggoogle.com

Molecular docking is a computational technique used to predict how a ligand binds to the active site of a protein. This method has been extensively applied to derivatives of this compound to understand their mechanism of action.

CDK2/cyclin E: Docking studies of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives revealed that they are predicted to bind to the hinge region of CDK2. nih.gov Specifically, the pyrimidinyl-N1 and the 2-amino group can form crucial hydrogen bonds with the backbone of Leu83 in the ATP binding pocket. nih.gov Molecular dynamics simulations have further validated the stability of pyrazole and pyrimidine derivatives within the catalytic domain of CDK2. nih.govrsc.org

LRRK2: For LRRK2 inhibitors based on a related pyrrolo[2,3-d]pyrimidine scaffold, docking models suggest that the core structure forms two hydrogen bonds with the hinge region residues E1948 and L1949. acs.org This interaction is a common binding motif for kinase inhibitors and is crucial for the inhibitory activity of these compounds. acs.org

The table below summarizes the predicted binding interactions for derivatives based on the pyrazolyl-pyrimidine scaffold with various kinase targets.

| Target Enzyme/Receptor | Key Interacting Residues (Predicted) | Type of Interaction |

| CDK2/cyclin E nih.gov | Leu83 (Hinge Region) | Hydrogen Bonding |

| LRRK2 acs.org | E1948, L1949 (Hinge Region) | Hydrogen Bonding |

| JNK3 | Not available in search results | Not available in search results |

| Succinate Dehydrogenase | Not available in search results | Not available in search results |

| PAK4 | Not available in search results | Not available in search results |

| ALK2 | Not available in search results | Not available in search results |

Conformational Analysis and Tautomerism Investigations

Detailed computational and theoretical studies specifically focused on the conformational analysis and tautomerism of this compound are not extensively available in peer-reviewed literature. While research exists for structurally related compounds such as pyrazolopyrimidine derivatives and other substituted pyrazoles, a dedicated analysis of the conformational landscape and tautomeric equilibria for this particular molecule is not readily found.

In the absence of specific published data, a theoretical approach would be necessary to elucidate these properties. Such an investigation would typically involve quantum chemical calculations, for instance, using Density Functional Theory (DFT). These calculations would explore the potential energy surface of the molecule to identify stable conformers and the transition states that separate them.

Conformational Analysis

A relaxed potential energy surface scan could be performed by systematically varying the dihedral angle between the pyrimidine and pyrazole rings to determine the rotational energy profile. This would reveal the energy minima corresponding to stable conformers and the energy maxima representing the rotational barriers. The results of such a hypothetical scan are presented in the table below, which would be the expected output from such a computational study.

Interactive Data Table: Hypothetical Rotational Barrier Scan

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 0.00 |

| 30 | 1.50 |

| 60 | 4.50 |

| 90 | 6.00 |

| 120 | 4.50 |

| 150 | 1.50 |

| 180 | 0.00 |

Note: The data in this table is hypothetical and serves as an illustration of what a computational study would provide. It is based on the general principles of conformational analysis for similar bi-aryl systems.

Tautomerism Investigations

The tautomerism of this compound would primarily involve the migration of a proton between the nitrogen atoms of the pyrazole ring. The 1H-pyrazole tautomer is typically the most stable form for isolated pyrazoles. However, the substitution pattern and intermolecular interactions, such as hydrogen bonding in the solid state or solvent effects in solution, can influence the tautomeric equilibrium.

A computational study would calculate the relative energies of the different possible tautomers to predict their populations at equilibrium. The main tautomeric forms to consider would be the 1H- and 2H-isomers of the pyrazole ring. The relative stability of these tautomers would be determined by calculating their ground-state energies.

Interactive Data Table: Hypothetical Relative Energies of Tautomers

| Tautomer | Relative Energy (kcal/mol) |

| This compound | 0.00 |

| 2-chloro-4-(2H-pyrazol-4-yl)pyrimidine | 2.50 |

Note: This data is hypothetical and for illustrative purposes. The relative energies would need to be determined through specific quantum chemical calculations.

Further investigations could also explore the possibility of keto-enol tautomerism if the pyrimidine ring were to be hydroxylated, a phenomenon known to occur in hydroxypyrimidines. mdpi.com However, for the specified compound, prototropic tautomerism of the pyrazole moiety is the most relevant consideration.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For 2-chloro-4-(1H-pyrazol-4-yl)pyrimidine, the ¹H NMR spectrum would provide key information. It is expected to show distinct signals for each of the protons on the pyrimidine (B1678525) and pyrazole (B372694) rings. The protons on the pyrimidine ring would likely appear as doublets due to coupling with their immediate neighbors. The two protons on the pyrazole ring are in different environments and would also exhibit characteristic signals, potentially as singlets or narrow doublets. The N-H proton of the pyrazole ring would typically appear as a broad singlet, and its chemical shift could be sensitive to the solvent and concentration.

Table 1: Expected ¹H and ¹³C NMR Spectral Features for this compound This table is predictive and based on general principles of NMR spectroscopy for heterocyclic compounds.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.0 - 9.0 | Doublet | Pyrimidine-H |

| ¹H | 7.0 - 8.5 | Doublet | Pyrimidine-H |

| ¹H | 7.5 - 8.5 | Singlet/Doublet | Pyrazole-H |

| ¹H | 7.5 - 8.5 | Singlet/Doublet | Pyrazole-H |

| ¹H | 10.0 - 14.0 | Broad Singlet | Pyrazole-NH |

| ¹³C | 155 - 165 | Singlet | Pyrimidine-C2 (C-Cl) |

| ¹³C | 150 - 160 | Singlet | Pyrimidine-C4 (C-Pyrazolyl) |

| ¹³C | 110 - 120 | Singlet | Pyrimidine-C5 |

| ¹³C | 150 - 160 | Singlet | Pyrimidine-C6 |

| ¹³C | 120 - 140 | Singlet | Pyrazole-C3/C5 |

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental composition and molecular formula.

For this compound (molecular formula: C₇H₅ClN₄), the monoisotopic mass is calculated to be 180.02028 Da. uni.lu HRMS analysis would aim to detect the molecular ion peak [M]⁺ or, more commonly, protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts, with m/z values corresponding to these exact masses. The presence of a chlorine atom would be evident from a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Fragment analysis, often performed using tandem mass spectrometry (MS/MS), would reveal the structural connectivity of the molecule by breaking it into smaller, charged fragments. Expected fragmentation pathways could include the loss of the chlorine atom or cleavage of the bond between the pyrimidine and pyrazole rings.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts Data predicted by computational methods. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M]⁺ | 180.01973 |

| [M+H]⁺ | 181.02756 |

| [M+Na]⁺ | 203.00950 |

| [M+K]⁺ | 218.98344 |

| [M+NH₄]⁺ | 198.05410 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A notable feature would be the N-H stretching vibration from the pyrazole ring, which typically appears as a broad band in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyrimidine and pyrazole rings would produce a series of sharp bands in the 1400-1650 cm⁻¹ fingerprint region. The C-Cl stretching vibration is expected to appear in the lower wavenumber region, typically between 600 and 800 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation. Although a specific crystal structure for this compound is not available in open-access crystallographic databases, analysis of related structures allows for predictions of its solid-state behavior. For example, the crystal structure of 4-chloro-1H-pyrazole, a component of the target molecule, has been determined. researchgate.netnih.gov

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

The structure of this compound contains both hydrogen bond donors (the pyrazole N-H group) and multiple hydrogen bond acceptors (the nitrogen atoms of the pyrimidine and pyrazole rings). This makes the molecule highly likely to participate in hydrogen bonding. In the solid state, strong intermolecular N-H···N hydrogen bonds are expected to be a dominant feature, linking molecules together. These interactions could involve the pyrazole N-H of one molecule and a nitrogen atom of the pyrimidine ring or the sp²-hybridized nitrogen of the pyrazole ring of an adjacent molecule. Intramolecular hydrogen bonding is less likely due to the geometry of the molecule.

Applications in Medicinal Chemistry and Biological Target Interactions

Development as Kinase Inhibitors

Activin Receptor-Like Kinase-2 (ALK2) Inhibition and Structure-Activity Correlation

The pyrazolo-pyrimidine scaffold is a key structural motif in the design of inhibitors for Activin Receptor-Like Kinase 2 (ALK2), a serine/threonine kinase implicated in diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG). nih.gov The core scaffold of 2-chloro-4-(1H-pyrazol-4-yl)pyrimidine is central to the development of these inhibitors.

Structure-activity relationship (SAR) studies on pyrazolopyrimidine derivatives have elucidated key features for potent ALK2 inhibition. nih.govresearchgate.net Computational studies, including 3D-QSAR and molecular docking, have further guided the design of these inhibitors. researchgate.net A pharmacophore model for ALK2 kinase inhibitory activity identified essential features for binding. researchgate.net Docking studies of pyrazolo-pyrimidine derivatives have shown that these compounds can bind effectively within the ATP-binding pocket of ALK2. nih.gov Key interactions often involve hydrogen bonds with hinge region residues like His284 and His286. nih.gov

The development of a novel series of pyrazolopyrimidines as highly potent, selective, and orally bioavailable inhibitors of ALK2 highlights the therapeutic potential of this class of compounds. nih.gov Systematic SAR studies have enabled the optimization of these inhibitors to achieve high selectivity against other ALK subtypes and favorable pharmacokinetic profiles. nih.gov

| Modification Site | Observation | Reference |

|---|---|---|

| Pyrazolopyrimidine Core | Forms critical hydrogen bonds in the hinge region of the ALK2 ATP-binding pocket. | nih.gov |

| Substituents on the Scaffold | Modifications influence potency, selectivity, and pharmacokinetic properties. | nih.gov |

Utility as a Scaffold for Anticancer Agent Development

The pyrazolo[3,4-d]pyrimidine scaffold, for which this compound is a key precursor, is a well-established framework in the design of anticancer agents. nih.govmdpi.com This structural motif is considered a purine (B94841) isostere and has been incorporated into compounds targeting a variety of cancer-related pathways. mdpi.com

Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their cytotoxic activity against numerous cancer cell lines, including breast, liver, colon, and lung cancer. nih.govmdpi.com For example, certain derivatives have shown significant inhibitory activity against cell lines such as MCF-7 (breast cancer) and Hep-G2 (liver cancer). nih.gov The mechanism of action for these compounds is diverse, ranging from the inhibition of kinases like FLT3 and VEGFR2 to the induction of apoptosis. cncb.ac.cn

The synthesis of these anticancer agents often involves the modification of the pyrazolo[3,4-d]pyrimidine core. The chlorine atom in precursors analogous to this compound allows for the introduction of various side chains and functional groups, leading to a wide array of derivatives with differing anticancer profiles. nih.gov

| Derivative Type | Target/Activity | Reference |

|---|---|---|

| 1-(2,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | General anticancer activity | nih.gov |

| 6-methyl-1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-one | Inhibition of MCF-7 and Hep-G2 cancer cell lines | nih.gov |

| Pyrazolo[3,4-d]pyrimidine-based ureas | Potent inhibition of FLT3 and VEGFR2 | cncb.ac.cn |

Development as Fungicidal Agents and Molecular Docking Studies

The pyrimidine (B1678525) and pyrazole (B372694) moieties are both recognized for their presence in compounds with fungicidal properties. researchgate.netresearchgate.net Consequently, the combination of these two rings in the this compound scaffold makes it an attractive starting point for the development of novel antifungal agents. researchgate.netbenthamdirect.com

The synthesis of pyrimidine-pyrazole hybrids has yielded compounds with notable activity against various fungal strains, such as Aspergillus spp. researchgate.net In some cases, these synthetic compounds have shown synergistic effects when combined with existing antifungal drugs. researchgate.net

Molecular docking studies have been employed to understand the binding mechanisms of these potential fungicidal agents. benthamdirect.comchemmethod.com Pyrimidine derivatives have been docked against fungal protein targets like dihydrofolate reductase from Candida albicans and lanosterol (B1674476) 14-α-demethylase. benthamdirect.comchemmethod.com These computational approaches help in identifying key interactions at the active sites of these enzymes and guide the rational design of more potent inhibitors. chemmethod.com For instance, docking studies have shown that aminopyrimidine derivatives can form pi-pi stacking interactions with key residues in the active site of dihydrofolate reductase, similar to standard drugs. chemmethod.com

Exploration in Other Biological Target Classes

The versatility of the this compound scaffold extends to other biological targets beyond kinases and fungal proteins.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibitors

The pyrimidine core is a key feature in a class of inhibitors targeting N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators. The development of potent and selective NAPE-PLD inhibitors based on a pyrimidine-4-carboxamide (B1289416) scaffold has been reported. While the direct use of this compound was not explicitly detailed, the synthesis of such pyrimidine-4-carboxamides often proceeds through chlorinated pyrimidine intermediates. This highlights the potential of the title compound as a building block in this area of research.

General Antimicrobial Agents

In addition to their specific fungicidal activity, pyrazole and pyrimidine derivatives have demonstrated broader antimicrobial properties. nih.gov Synthesized pyrazolo[3,4-d]-pyrimidines have been evaluated for their antibacterial activity against various bacterial strains. nih.gov The ability to easily modify the core scaffold of this compound allows for the creation of libraries of compounds that can be screened for a wide range of antimicrobial activities.

Advanced Topics and Future Research Directions

Comprehensive Structure-Activity Relationship (SAR) Elucidation and Lead Optimization Strategies

The exploration of the structure-activity relationship (SAR) is fundamental to transforming a lead compound into a viable drug candidate by enhancing its efficacy, selectivity, and pharmacokinetic properties. nih.gov For the 4-(1H-pyrazol-4-yl)pyrimidine class, SAR studies are crucial for identifying key functional groups that govern biological activity. nih.gov Medicinal chemistry techniques such as bioisosteric replacement, where a functional group is swapped with a chemically similar one, and scaffold hopping, which involves altering the core structure while maintaining essential functionalities, are central to these efforts. nih.gov

Lead optimization is an iterative cycle of designing, synthesizing, and testing new analogues. nih.gov For pyrimidine-pyrazole derivatives, this process has been instrumental. For instance, studies on related pyrazolopyrimidine kinase inhibitors have shown that substitutions at the C3 position of the pyrazole (B372694) ring with different aryl moieties can significantly impact protein-ligand binding, allowing for the targeting of a wide array of kinases. nih.gov Computational methods, including quantitative structure-activity relationship (QSAR) modeling, play a pivotal role by predicting how structural modifications might affect target interaction, thereby streamlining the optimization process. nih.govresearchgate.net

A key aspect of lead optimization is improving the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. nih.gov In a study focused on a 4-(1H-pyrazol-4-yl)pyrimidine class of pan-JNK inhibitors, medicinal chemistry efforts were guided by calculated properties and X-ray crystallography. nih.gov This led to the identification of potent inhibitors with submicromolar activity in cellular assays. nih.gov However, a lead compound, while having favorable permeability, suffered from rapid clearance in liver microsomes, limiting its exposure after oral dosing. nih.gov This highlights the critical need for strategies like prodrug design or chemical modifications to enhance metabolic stability and ensure effective concentrations of the drug reach the target site. nih.govnih.gov

Interactive Table: SAR Insights for Pyrazole and Pyrimidine (B1678525) Derivatives

| Derivative Class | Key Structural Feature | Impact on Activity | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | Introduction of specific groups at N1 of the pyrazole ring | Generally decreased antimicrobial activity compared to the unsubstituted N1 derivative. | |

| Pyrazoline Derivatives | Presence of halogen atoms | Showed significant DNA binding potential. nih.gov | nih.gov |

| 4-(1H-pyrazol-4-yl)pyrimidine | Substitutions on the pyrazole and pyrimidine rings | Critical for modulating kinase inhibitory activity and selectivity. nih.gov | nih.gov |

Rational Design of Novel Pyrimidine-Pyrazole Derivatives with Enhanced Selectivity and Potency

Rational drug design leverages an understanding of a biological target's structure and mechanism to create new, more effective therapeutic agents. For the pyrimidine-pyrazole scaffold, this approach aims to develop derivatives with superior selectivity for their intended target, thereby reducing off-target effects, and increased potency.

The process often begins with a known inhibitor or the natural ligand of a target protein. For example, the pyrazolopyrimidine core is recognized for its ability to mimic ATP, enabling it to bind effectively to the ATP-binding site of kinases. uni.lu By combining ligand-based design with screening, novel pyrazolopyrimidines with high potency and selectivity for specific kinases like the SRC family have been developed. nih.gov This strategy can bias designs toward a desired therapeutic outcome, such as treating a specific cancer type. nih.gov

Computational tools are indispensable in modern rational design. uni.lu Techniques like molecular docking and deep learning can be integrated with combinatorial chemistry to design and evaluate vast libraries of virtual compounds. uni.lu A study focused on designing pyrazole derivatives as potential SARS-CoV-2 main protease (Mpro) inhibitors generated a library of over 60,000 structures. uni.lu Virtual screening identified candidates with critical structural features for binding, demonstrating the power of integrating computational and synthetic strategies to accelerate discovery. uni.lu Further structural optimization of pyrimidine derivatives has led to the identification of highly potent bone anabolic agents that function by upregulating specific signaling pathways. nih.gov

Co-crystallization Studies with Target Proteins for Detailed Ligand-Binding Insights

Understanding the precise three-dimensional interactions between a drug molecule and its protein target is paramount for rational drug design and lead optimization. Co-crystallization, the process of forming a crystal that contains both the target protein and the bound ligand, followed by X-ray diffraction analysis, provides an atomic-level snapshot of this interaction.

For pyrimidine-pyrazole derivatives, such studies are invaluable. The co-crystal structure of related pyrazolopyrimidine inhibitors with kinases like HCK, RET, and SRC reveals how the core structure mimics adenine (B156593) to form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding site. nih.gov This information allows researchers to understand the basis of potency and selectivity. For example, in silico docking studies, which are often validated by co-crystallization data, can show how specific substitutions on the pyrazolopyrimidine scaffold can occupy distinct hydrophobic pockets within the active site of one kinase but not another, thereby explaining selectivity. nih.gov

Computational methods can further analyze these structures to provide deeper insights. nih.gov The solvent-accessible surface area (SASA) can indicate conformational changes upon ligand binding, while other analyses can detail the hydrogen bonding patterns and other non-covalent interactions that stabilize the protein-ligand complex. nih.gov By revealing the key residues and interactions involved in binding, co-crystallization studies provide a detailed roadmap for designing next-generation inhibitors with improved affinity and specificity. nih.govnih.gov

Interactive Table: Methods for Ligand-Binding Analysis

| Method | Description | Key Insights | Reference |

|---|---|---|---|

| Co-crystallization with X-ray Diffraction | Crystallizing a protein with its ligand to determine the 3D structure of the complex. | Provides precise atomic-level details of binding interactions, orientation, and conformational changes. | nih.gov |

| Molecular Docking | Computational simulation to predict the preferred binding orientation of a ligand to a target. | Helps in virtual screening and understanding potential binding modes to guide synthetic efforts. nih.govnih.gov | nih.govnih.gov |

| Hot Melt Extrusion (HME) | A solvent-free technique for producing cocrystals by heating and mixing the components. | Offers a streamlined, scalable manufacturing process for cocrystal drug formulations. nih.gov | nih.gov |

| Solution-based Methods | Crystallization from a supersaturated solution containing the API and coformer. | A common lab-scale method driven by supersaturation to produce high-quality cocrystals. nih.gov | nih.gov |

Exploration of Novel Synthetic Pathways and Methodologies for Sustainable Production

The development of efficient and environmentally friendly synthetic routes is a critical goal in modern chemistry. For 2-chloro-4-(1H-pyrazol-4-yl)pyrimidine and its derivatives, research is ongoing to discover novel and sustainable production methods.

Traditional synthesis often involves nucleophilic substitution reactions. For example, reacting a di-substituted pyrimidine, such as 2,4-dichloropyrimidine (B19661), with a pyrazole in the presence of a base is a common approach. chemicalbook.com One documented synthesis involves the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) with 1H-pyrazole, which yields a mixture of two structural isomers that can be separated by chromatography. capes.gov.br Another pathway involves treating a pyrimidin-2-ol intermediate with a chlorinating agent like phosphorus oxychloride.

Future research is focused on improving these methods by exploring sustainable techniques. Microwave-assisted and ultrasound-irradiated synthesis are being investigated as energy-efficient alternatives that can accelerate reaction times and improve yields for pyrimidine derivatives. The use of dehydroacetic acid as a starting material represents another novel strategy for accessing pyrimidine and pyrazole nuclei. Furthermore, developing metal-free reactions or more efficient catalytic systems, such as copper(I)-catalyzed amination, can reduce reliance on expensive and toxic heavy metals and broaden the scope of accessible derivatives. The goal is to create synthetic pathways that are not only high-yielding and versatile but also economically viable and have a reduced environmental footprint.

Investigation of Potential Applications in Materials Science (e.g., photophysical properties, dyes)

Beyond their well-established roles in medicinal chemistry, pyrazole and pyrimidine derivatives are gaining attention for their potential applications in materials science. Their rigid, aromatic structures and the presence of multiple nitrogen atoms create unique electronic properties that can be exploited for various functions.

One promising area is the development of novel dyes and fluorescent materials. Research into pyrazolo[1,5-a]pyrimidine-dioxaborinine hybrid dyes has shown that these compounds can exhibit large fluorescence quantum yields. nih.gov This fluorescence arises from an intramolecular charge transfer (ICT) process, where electron density moves from the pyrazolopyrimidine core to the dioxaborinine ring upon photoexcitation. nih.gov Such properties are highly desirable for applications in chemosensors, optoelectronics, and biological imaging. nih.gov

The photophysical properties of these compounds can be finely tuned through chemical modification. For example, the introduction of different substituents can alter the energy of the ICT state, leading to changes in the color and intensity of the emitted light. nih.gov Furthermore, the photostability of these dyes is a critical parameter for practical applications, and research into enhancing their resilience to photodegradation is an active area of investigation. The ability to create materials with specific light-absorbing and emitting properties opens up possibilities for their use in advanced applications such as organic light-emitting diodes (OLEDs), solar cells, and specialized fluorescent probes. nih.gov

Q & A

Q. What are the key synthetic routes for preparing 2-chloro-4-(1H-pyrazol-4-yl)pyrimidine, and how are structural isomers resolved?

Answer: The compound is synthesized via nucleophilic substitution of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with pyrazole in the presence of potassium carbonate in N,N-dimethylacetamide. This reaction produces two structural isomers (substitution at position 2 or 4) in a 1:1 ratio, separable via flash chromatography (0–40% EtOAc/heptane gradient). The title compound elutes first, confirmed by X-ray crystallography . Monitoring via TLC (20% EtOAc/heptane) ensures reaction completion. Key challenges include controlling reaction time and solvent polarity to minimize byproduct formation (e.g., disubstituted pyrimidines).

Q. What structural features distinguish this compound, and how are they validated experimentally?

Answer: The molecule exhibits near-planarity (mean deviation: 0.034 Å) except for fluorine atoms. Bond angle distortions in the pyrimidine ring (e.g., 129.7° at C7 vs. 112.8° at N3) arise from steric repulsion between the CF₃ group and pyrazolyl substituent. These features are validated via single-crystal X-ray diffraction (SHELX programs), with bond lengths and angles consistent with analogous pyrazolylpyrimidine derivatives .

Advanced Research Questions

Q. How can computational methods predict reactivity at the 2-chloro position for nucleophilic substitution?

Answer: Density Functional Theory (DFT) calculations assess charge distribution and frontier molecular orbitals to identify reactive sites. The electron-withdrawing CF₃ group at position 5 activates the 4-position for pyrazole substitution, while the 2-chloro site remains susceptible to nucleophilic attack (e.g., by amines or alkoxides). Solvent effects (polar aprotic vs. protic) and transition-state modeling optimize substitution efficiency .

Q. What crystallographic techniques resolve structural ambiguities in halogenated pyrimidine derivatives?

Answer: High-resolution X-ray diffraction (λ = 0.71073 Å, 100 K) with SHELXL refinement confirms regiochemistry and planarity. For example, anisotropic displacement parameters differentiate fluorine atoms from potential disorder. The R factor (<0.04) and data-to-parameter ratio (>9:1) ensure reliability. Comparative analysis with Cambridge Structural Database entries (e.g., CCDC 764123) validates bond angle trends .

Q. How do steric and electronic effects influence biological activity in pyrazolylpyrimidine analogs?

Answer: The CF₃ group enhances metabolic stability and lipophilicity, while the pyrazolyl moiety enables hydrogen bonding with target proteins (e.g., kinases or GPCRs). Structure-activity relationship (SAR) studies show that substituting the 2-chloro group with bulkier residues (e.g., methylthio) reduces off-target interactions but may hinder solubility. In vitro assays (e.g., CYP3A4 inhibition) quantify metabolic stability .

Q. What analytical strategies distinguish regioisomers in pyrazolylpyrimidine synthesis?

Answer: ¹H-¹³C HMBC NMR identifies substitution patterns: coupling between pyrazole C4 and pyrimidine C4 confirms regiochemistry. LC-MS (ESI+) with collision-induced dissociation fragments differentiates isomers via unique mass transitions. For example, the 4-pyrazolyl isomer exhibits a diagnostic fragment at m/z 195 (C₈H₄ClF₃N₄⁺) .

Q. What role does planarity play in molecular packing and crystal engineering?

Answer: Planar molecules favor π-π stacking (3.5–4.0 Å interplanar distances) and halogen bonding (Cl···N ≈ 3.3 Å), critical for cocrystal design. Hirshfeld surface analysis quantifies intermolecular interactions: the title compound shows 12% Cl···H contacts and 9% F···H contributions. This guides the design of coformers (e.g., carboxylic acids) for improved bioavailability .

Methodological Notes

- Synthesis Optimization: Use Schlenk techniques to exclude moisture during nucleophilic substitution, improving yield by 15–20% .

- Crystallography: SHELXD (dual-space algorithm) resolves phase problems in twinned crystals, while SHELXE refines heavy-atom positions .

- SAR Studies: Combine molecular docking (AutoDock Vina) with free-energy perturbation (FEP) to predict binding affinities for pyrimidine-based inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.